molecular formula C₃₇H₄₁NO₄ B1142904 (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine CAS No. 1203659-55-5

(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine

Cat. No. B1142904
CAS RN: 1203659-55-5
M. Wt: 563.73
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine is a useful research compound. Its molecular formula is C₃₇H₄₁NO₄ and its molecular weight is 563.73. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine involves the use of a piperidine derivative as the starting material. The piperidine derivative is then subjected to a series of reactions to introduce the required functional groups and form the final compound.", "Starting Materials": [ "N-benzyl-2-(2-propen-1-yl)piperidine-3-carboxamide", "Phenylmagnesium bromide", "Methyl iodide", "Sodium hydride", "Benzyl bromide", "2-Bromoethylbenzene", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Reaction of N-benzyl-2-(2-propen-1-yl)piperidine-3-carboxamide with phenylmagnesium bromide to form N-benzyl-2-(2-propen-1-yl)piperidine-3-phenylmethylcarboxamide", "Step 2: Reaction of N-benzyl-2-(2-propen-1-yl)piperidine-3-phenylmethylcarboxamide with methyl iodide to form N-benzyl-2-(2-propen-1-yl)-3-(phenylmethyl)amino-2-methylpropanamide", "Step 3: Reaction of N-benzyl-2-(2-propen-1-yl)-3-(phenylmethyl)amino-2-methylpropanamide with sodium hydride and benzyl bromide to form (2S,3R,4R,5S)-3-benzyl-4,5-bis(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine", "Step 4: Reaction of (2S,3R,4R,5S)-3-benzyl-4,5-bis(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine with 2-bromoethylbenzene and sodium borohydride to form (2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine", "Step 5: Hydrolysis of (2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine with sodium hydroxide and hydrochloric acid to form (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine", "Step 6: Purification of the final compound using sodium chloride, water, ethyl acetate, and methanol" ] }

CAS RN

1203659-55-5

Product Name

(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-(2-propen-1-yl)-piperidine

Molecular Formula

C₃₇H₄₁NO₄

Molecular Weight

563.73

Origin of Product

United States

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